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1-(3-Bromobenzyl)-1H-imidazol-2-amine Documentation Hub

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  • Product: 1-(3-Bromobenzyl)-1H-imidazol-2-amine
  • CAS: 1183265-86-2

Core Science & Biosynthesis

Foundational

2-Aminoimidazole Scaffolds for Medicinal Chemistry Screening: An In-depth Technical Guide

Introduction: The 2-Aminoimidazole Scaffold - A Privileged Structure in Drug Discovery The 2-aminoimidazole (2-AI) moiety is a versatile and privileged heterocyclic scaffold that has garnered significant attention in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminoimidazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a versatile and privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Originally identified in marine natural products like oroidin and bromoageliferin isolated from sponges, this structural motif has demonstrated a remarkable breadth of biological activities.[1][4][5] From combating bacterial biofilms to inhibiting protein kinases involved in cancer, the 2-AI scaffold serves as a valuable starting point for the development of novel therapeutics.[6][7][8] Its ability to mimic guanidine groups allows it to participate in key hydrogen bonding interactions with biological targets, making it a bioisostere of interest in drug design.[1][2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 2-aminoimidazole scaffold. We will delve into the synthetic strategies for library generation, robust screening protocols for identifying active compounds, and an exploration of the mechanisms of action that underpin their therapeutic potential.

Part 1: Crafting a 2-Aminoimidazole Focused Library for Screening

A successful screening campaign begins with a well-designed and chemically diverse compound library. For the 2-aminoimidazole scaffold, several synthetic routes can be employed to generate a multitude of derivatives for structure-activity relationship (SAR) studies.

Core Synthesis of the 2-Aminoimidazole Ring

A common and efficient method for constructing the 2-aminoimidazole core involves the condensation of an α-haloketone with a guanidinylating agent.[9] Greener synthetic approaches utilizing deep eutectic solvents have also been developed, offering advantages in terms of reduced reaction times and simplified work-up procedures.[9]

A representative synthetic scheme is the reaction of an α-bromoketone with N-Boc-guanidine followed by deprotection. This method allows for the introduction of diversity at the 4 and 5 positions of the imidazole ring.

Workflow for 2-AI Library Synthesis

The following diagram outlines a generalized workflow for the synthesis of a 2-aminoimidazole library, designed for the generation of a diverse set of compounds for screening.

G cluster_start Starting Materials cluster_synthesis Core Synthesis & Diversification cluster_purification Purification & Characterization cluster_final Final Library α-Haloketones α-Haloketones Condensation Condensation α-Haloketones->Condensation Guanidinylating_Agents Guanidinylating_Agents Guanidinylating_Agents->Condensation Protection_Deprotection Protection/ Deprotection Condensation->Protection_Deprotection N-Alkylation_Arylation N-Alkylation/ N-Arylation Protection_Deprotection->N-Alkylation_Arylation Suzuki_Coupling Suzuki Coupling Protection_Deprotection->Suzuki_Coupling Chromatography Chromatography N-Alkylation_Arylation->Chromatography Suzuki_Coupling->Chromatography Spectroscopy NMR, MS, etc. Chromatography->Spectroscopy 2-AI_Library 2-AI Library (for screening) Spectroscopy->2-AI_Library

Caption: Workflow for 2-Aminoimidazole Library Synthesis.

Detailed Protocol: Parallel Synthesis of a 4,5-Diaryl-2-aminoimidazole Library

This protocol describes a method for the parallel synthesis of a library of 4,5-diaryl-2-aminoimidazoles, which are valuable for exploring SAR in various biological assays.

Materials:

  • Substituted benzils (or other 1,2-dicarbonyl compounds)

  • Substituted N-phenyl amides

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Toluene

  • Methanol

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a series of reaction vials, combine a substituted 1,2-dicarbonyl compound (1 mmol), a substituted N-phenylformamide (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL).

  • Reflux: Heat the reaction mixtures to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixtures to cool to room temperature overnight. Add water (150 mL) to each vial to precipitate the crude product.

  • Filtration and Initial Purification: Filter the solid product and wash with water to remove excess reagents. The crude product can be recrystallized from ethanol.

  • Chromatographic Purification: Purify the compounds by silica gel column chromatography using a suitable eluent system, such as a mixture of methanol and toluene.

  • Characterization: Confirm the structure and purity of each synthesized compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Part 2: High-Throughput Screening of 2-Aminoimidazole Libraries

Once a diverse library of 2-AI compounds is synthesized, the next critical step is to screen for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds.[10] Here, we detail protocols for two major applications of 2-AI scaffolds: anti-biofilm activity and kinase inhibition.

A. Anti-Biofilm Screening

Bacterial biofilms are a significant challenge in healthcare, as they exhibit high tolerance to conventional antibiotics.[4][11] 2-AI derivatives have emerged as promising agents that can inhibit biofilm formation and disperse pre-existing biofilms.[4][12]

This assay is a widely used method for quantifying biofilm formation in a 96-well plate format.[4][13]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., TSB, LB)

  • 96-well microtiter plates

  • 2-AI compound library dissolved in a suitable solvent (e.g., DMSO)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

  • Compound Addition: Dispense the diluted bacterial culture into the wells of a 96-well plate. Add the 2-AI compounds from the library to the wells at various concentrations. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS) or sterile water.

  • Staining: Add the crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Destaining: Remove the crystal violet solution and wash the wells again with water to remove excess stain. Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] * 100

From this data, the half-maximal inhibitory concentration (IC₅₀) for each active compound can be determined.

Table 1: Representative Anti-Biofilm Activity of 2-Aminoimidazole Derivatives

CompoundTarget OrganismIC₅₀ (µM)Reference
Compound H10S. aureus12[11]
Compound H10P. aeruginosa31[11]
2-Aminobenzimidazole 7P. aeruginosa47[5]
2-Aminobenzimidazole 10P. aeruginosa20[5]
B. Kinase Inhibition Screening

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[6][8] 2-Aminoimidazole and related scaffolds have been successfully developed as potent kinase inhibitors.[6][14][15]

The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to the ATP-binding site of a kinase.[16]

Materials:

  • Kinase of interest (e.g., Src, Fyn, Lyn)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • 2-AI compound library

  • Kinase buffer

  • 384-well plates

  • FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, anti-tag antibody, and tracer in kinase buffer at the desired concentrations.

  • Compound Plating: Dispense the 2-AI compounds from the library into the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.

  • Tracer Addition: Add the tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • FRET Measurement: Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

The FRET signal is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the FRET signal. The IC₅₀ value for each compound can be determined by plotting the percentage of inhibition against the compound concentration.

Table 2: Representative Kinase Inhibitory Activity of Aminoimidazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 2Src220[6]
Compound 2Fyn689[6]
Compound 2Lyn1300[6]
Compound 2Yes167[6]

Part 3: Understanding the Mechanism of Action

Elucidating the mechanism of action of hit compounds is crucial for their further development as therapeutic agents.

Anti-Biofilm Mechanism

For anti-biofilm 2-AIs, a key mechanism involves the modulation of bacterial two-component systems (TCS).[11] These systems are essential for bacteria to sense and respond to their environment, including the signals that trigger biofilm formation. It has been shown that some 2-AI compounds can bind to response regulators, such as BfmR in Acinetobacter baumannii, thereby disrupting the signaling cascade that leads to biofilm development.[11]

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (Sensor) RR Response Regulator (e.g., BfmR) HK->RR phosphorylates DNA DNA RR->DNA binds to Biofilm_Genes Biofilm-related Gene Expression DNA->Biofilm_Genes regulates Environmental_Signal Environmental Signal Environmental_Signal->HK activates 2-AI 2-Aminoimidazole 2-AI->RR Inhibition Inhibition

Caption: Mechanism of Biofilm Inhibition by 2-Aminoimidazoles.

Kinase Inhibition Mechanism

As kinase inhibitors, 2-AI derivatives typically act as ATP-competitive inhibitors.[6][14] They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the signaling cascade can lead to anti-proliferative effects in cancer cells.

G Upstream_Signal Upstream Signal (e.g., Growth Factor) Kinase Protein Kinase (e.g., Src) Upstream_Signal->Kinase activates Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling activates 2-AI 2-Aminoimidazole Inhibitor 2-AI->Kinase binds to ATP pocket Inhibition Inhibition

Caption: Mechanism of Kinase Inhibition by 2-Aminoimidazoles.

Part 4: Lead Optimization and Preclinical Considerations

Following the identification of promising hits from HTS, the subsequent phase involves lead optimization to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical modification and biological testing is guided by the SAR data obtained from the initial screen.

ADME-Tox Screening

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to identify compounds with favorable drug-like characteristics and to flag potential liabilities.[8][17][18]

Key In Vitro ADME-Tox Assays:

  • Solubility: Determines the aqueous solubility of the compound, which impacts absorption.

  • Permeability (e.g., Caco-2, PAMPA): Assesses the ability of the compound to cross biological membranes, predicting oral absorption.[18]

  • Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of the compound to metabolism by drug-metabolizing enzymes, indicating its potential half-life.[18]

  • Cytochrome P450 (CYP) Inhibition: Identifies potential drug-drug interactions by assessing the compound's ability to inhibit major CYP enzymes.[18]

  • Cytotoxicity (e.g., MTT, LDH assays): Measures the toxicity of the compound to cells.

  • hERG Channel Inhibition: Assesses the risk of cardiotoxicity.

Conclusion

The 2-aminoimidazole scaffold represents a highly fruitful area of research in medicinal chemistry. Its synthetic tractability allows for the creation of diverse compound libraries, which, when coupled with robust high-throughput screening methodologies, can lead to the discovery of potent modulators of various biological targets. The insights into their mechanisms of action, particularly in the realms of anti-biofilm and anti-cancer applications, provide a solid foundation for rational drug design and lead optimization. As our understanding of the biological roles of 2-AI derivatives continues to expand, this remarkable scaffold is poised to deliver the next generation of innovative therapeutics.

References

  • High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. National Center for Biotechnology Information. [Link]

  • High-Throughput Screens for Small-Molecule Inhibitors of Pseudomonas aeruginosa Biofilm Development. American Society for Microbiology. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella. Frontiers in Microbiology. [Link]

  • High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudomonas aeruginosa. ACS Omega. [Link]

  • A High-Throughput Microtiter Plate Screening Assay to Quantify and Differentiate Species in Dual-Species Biofilms. National Center for Biotechnology Information. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. National Center for Biotechnology Information. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PubMed. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase neg
  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. National Center for Biotechnology Information. [Link]

  • QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. National Center for Biotechnology Information. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles against Pseudomonas aeruginosa. PubMed. [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. [Link]

  • Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. PubMed. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. American Society for Microbiology. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Zenodo. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Chemistry. [Link]

  • 2-Aminoimidazoles. ResearchGate. [Link]

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

  • Agents that Inhibit Bacterial Biofilm Formation. Taylor & Francis Online. [Link]

  • Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. PubMed. [Link]

  • Dot Language Graphviz. Google.
  • DOT Language. Graphviz. [Link]

  • Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles. ResearchGate. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Biofilm-i: A Platform for Predicting Biofilm Inhibitors Using Quantitative Structure—Relationship (QSAR) Based Regression Models to Curb Antibiotic Resistance. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(3-Bromobenzyl)-1H-imidazol-2-amine

Executive Summary This guide details a robust protocol for the synthesis of 1-(3-Bromobenzyl)-1H-imidazol-2-amine via the direct alkylation of 2-aminoimidazole hemisulfate. This scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust protocol for the synthesis of 1-(3-Bromobenzyl)-1H-imidazol-2-amine via the direct alkylation of 2-aminoimidazole hemisulfate. This scaffold is a critical intermediate in the development of biofilm inhibitors (dispersin B modulators) and kinase inhibitors.

The primary challenge in this synthesis is controlling regioselectivity between the ring nitrogens (N1/N3) and the exocyclic amine. This protocol utilizes a thermodynamically controlled base-mediated alkylation in polar aprotic solvent to favor the N1-alkylated product, ensuring high yield and minimizing dialkylation side products.

Scientific Background & Mechanism[1][2][3][4]

The Substrate Challenge

2-Aminoimidazole (2-AI) exists in a tautomeric equilibrium between the amino- and imino-forms. In its neutral state, the exocyclic amine contributes to a guanidine-like resonance system, rendering the ring nitrogens highly nucleophilic upon deprotonation.[1]

  • Regioselectivity: Alkylation at the exocyclic nitrogen disrupts the aromaticity and the guanidinium resonance stabilization.[1] Therefore, under basic conditions, the deprotonated ring nitrogen (N1) is the kinetically and thermodynamically preferred nucleophile.[1]

  • Salt Form: 2-AI is commercially supplied as a hemisulfate salt (

    
    ) due to the instability of the free base. The protocol below includes an in situ neutralization step to liberate the nucleophile.
    
Reaction Scheme

The synthesis involves the nucleophilic substitution (


) of 3-bromobenzyl bromide by the 2-aminoimidazole anion.

ReactionScheme SM1 2-Aminoimidazole (Hemisulfate) Base K2CO3 / DMF 60°C, 12h SM1->Base SM2 3-Bromobenzyl bromide SM2->Base Prod 1-(3-Bromobenzyl)- 1H-imidazol-2-amine Base->Prod Major (N1-Alkylation) Side Side Product: 1,3-Dialkyl species Base->Side Minor (Over-alkylation)

Figure 1: Reaction scheme illustrating the N1-alkylation pathway and potential side reactions.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Quantity (Example)Role
2-Aminoimidazole hemisulfate 132.141.05.00 gNucleophile Source
3-Bromobenzyl bromide 249.941.110.40 gElectrophile
Potassium Carbonate (

)
138.212.513.08 gBase / Acid Scavenger
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate ---Extraction Solvent
Step-by-Step Procedure

Phase 1: In Situ Neutralization

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Solvation: Add 2-aminoimidazole hemisulfate (5.00 g) and anhydrous DMF (50 mL). The salt will not fully dissolve initially.[1]

  • Base Addition: Add

    
      (13.08 g) in a single portion.
    
  • Activation: Heat the suspension to 60°C for 30 minutes. This step liberates the free base and ensures the formation of the reactive imidazolide intermediate.[1] Note: Evolution of

    
     may be observed; ensure proper venting.
    

Phase 2: Alkylation 5. Addition: Dissolve 3-bromobenzyl bromide (10.40 g) in 10 mL of DMF. Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel or syringe pump.

  • Expert Insight: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing the formation of 1,3-dialkylated side products.[1]
  • Reaction: Stir the mixture at 60°C for 12–16 hours.
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product typically appears at
    
    
    , while the starting material stays at the baseline.[1]

Phase 3: Workup & Purification [1] 8. Quench: Cool the mixture to room temperature and pour into Ice-Water (200 mL). Stir vigorously for 15 minutes. 9. Extraction: Extract the aqueous phase with Ethyl Acetate (


 mL).
  • Note: 2-Aminoimidazoles are polar. If the product remains in the aqueous phase, saturate the water with NaCl (brine) to salt it out.[1]
  • Washing: Wash the combined organic layers with water (
    
    
    mL) and brine (
    
    
    mL) to remove residual DMF.
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel).
  • Eluent: Gradient of 0%
    
    
    10% Methanol in Dichloromethane (DCM) with 1%
    
    
    (to prevent streaking of the amine).

Process Control & Visualization

Workflow Diagram

The following flowchart visualizes the critical decision points and physical operations.

Workflow Start Start: 2-AI Sulfate + DMF BaseStep Add K2CO3 Heat 60°C (30 min) Start->BaseStep AddElec Slow Addn: 3-Bromobenzyl bromide (Prevent Dialkylation) BaseStep->AddElec React Stir 12-16h @ 60°C AddElec->React Check TLC Check (10% MeOH/DCM) React->Check Check->React Incomplete Quench Quench: Ice Water Extract: EtOAc Check->Quench Complete Purify Column Chromatography Yield ~65-75% Quench->Purify

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Validation

To ensure the integrity of the synthesized compound, verify the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • 
       5.05 ppm (s, 2H): Characteristic singlet for the benzylic 
      
      
      
      protons.
    • 
       6.60 & 6.85 ppm (d, 2H): Imidazole ring protons (
      
      
      
      ).
    • 
       7.20–7.60 ppm (m, 4H): Aromatic protons of the bromobenzyl group.[1]
      
    • 
       5.50–6.00 ppm (bs, 2H): Exocyclic 
      
      
      
      (exchangeable with
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of sulfate salt.Increase

to 3.0 equiv or switch to

(requires dry DMF and 0°C start).
Dialkylation Reagent concentration too high.Dilute reaction mixture; ensure dropwise addition of the bromide.
Product in Aqueous Phase High polarity of product.Use n-Butanol for extraction or continuous liquid-liquid extraction.
Dark/Tar Formation Oxidation of free amine.Degas DMF with nitrogen prior to use; perform reaction under inert atmosphere.

References

  • Regioselectivity in 2-Aminoimidazole Alkylation

    • Source: ResearchGate. (2025). "2-Aminoimidazoles in Medicinal Chemistry."
    • URL:[Link]

  • General Alkylation Protocols (Benzimidazoles/Imidazoles)

    • Source: Asian Journal of Chemistry.[4][5] (2012).[4] "Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles."

    • URL:[Link]

  • Synthesis of Biofilm Inhibitors (2-AI Derivatives)

    • Source: MDPI. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents."
    • URL:[Link]

  • Imidazolium Salt Characterization

    • Source: ScienceOpen. (2011). "3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide."[6]

    • URL:[Link][6]

Sources

Application

Application Note: Regioselective N-alkylation of 1H-imidazol-2-amine with 3-bromobenzyl bromide

Abstract This application note provides a comprehensive and technically detailed protocol for the N-alkylation of 1H-imidazol-2-amine with 3-bromobenzyl bromide. The synthesis of N-substituted 2-aminoimidazoles is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed protocol for the N-alkylation of 1H-imidazol-2-amine with 3-bromobenzyl bromide. The synthesis of N-substituted 2-aminoimidazoles is a critical transformation in medicinal chemistry, as this scaffold is a key component in numerous biologically active compounds. This guide delves into the mechanistic rationale behind the procedural steps, addresses the challenges of regioselectivity, and offers a robust, step-by-step protocol for researchers, scientists, and professionals in drug development. All procedural details are supported by in-text citations to authoritative sources, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

N-substituted 2-aminoimidazoles are privileged structures in the landscape of pharmaceutical research. The introduction of substituents on the imidazole ring can significantly alter a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[1] The alkylation of the imidazole nitrogen is a fundamental method for achieving this molecular diversification.[1][2]

The reaction between 1H-imidazol-2-amine and 3-bromobenzyl bromide, a reactive benzyl halide, proceeds via a nucleophilic substitution mechanism.[1][2] However, the tautomeric nature of the 1H-imidazol-2-amine ring and the presence of multiple nucleophilic sites (the two ring nitrogens and the exocyclic amino group) present a significant challenge in achieving regioselectivity. The deprotonated imidazole anion exists in resonance, delocalizing the negative charge across both ring nitrogens, which can lead to a mixture of N-alkylated isomers.[3] This protocol is designed to favor alkylation at the desired ring nitrogen through careful selection of base and reaction conditions.

Mechanistic Considerations and Regioselectivity

The N-alkylation of an unsymmetrical imidazole, such as 1H-imidazol-2-amine, can theoretically yield two regioisomeric products upon reaction with an alkylating agent. The reaction is typically initiated by deprotonation of the imidazole ring with a suitable base to form the imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-bromobenzyl bromide.[1][4][5]

The regiochemical outcome of the alkylation is governed by a combination of electronic and steric factors.[6] Electron-withdrawing groups on the imidazole ring tend to decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen atom.[6] Conversely, steric hindrance from bulky substituents on the ring or the alkylating agent will favor reaction at the less sterically encumbered nitrogen.[6]

In the case of 1H-imidazol-2-amine, the amino group is an electron-donating group, which can influence the electron density of the ring nitrogens. The choice of a non-nucleophilic base is crucial to prevent competing reactions and to selectively generate the desired imidazolate anion.

Safety and Handling of Reagents

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.

  • 1H-imidazol-2-amine: This compound may cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • 3-Bromobenzyl bromide: This is a lachrymator and is corrosive, causing severe skin burns and eye damage.[8][9] It should be handled with extreme care in a well-ventilated fume hood.[10][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]

  • Potassium Carbonate (Anhydrous): While less hazardous, it can cause irritation upon contact. Standard laboratory safety practices should be followed.

  • Acetonitrile (Anhydrous): This is a flammable liquid and is harmful if swallowed or inhaled. All handling should be performed in a fume hood away from ignition sources.

Experimental Protocol

This protocol details the N-alkylation using anhydrous potassium carbonate as a mild base in acetonitrile, a common and effective method for this type of transformation.[1]

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsAmount
1H-imidazol-2-amineC₃H₅N₃83.091.0(To be calculated)
3-Bromobenzyl bromideC₇H₆Br₂249.931.1(To be calculated)
Anhydrous Potassium CarbonateK₂CO₃138.212.0(To be calculated)
Anhydrous AcetonitrileCH₃CN41.05-(Sufficient volume)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Reaction Setup and Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-imidazol-2-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: While stirring, add 3-bromobenzyl bromide (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (a suitable eluent system, e.g., ethyl acetate/hexane, should be determined beforehand) until the starting material is consumed.[2]

Workup and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproducts and wash the solid with a small amount of acetonitrile.[1]

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.[2]

  • Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired N-(3-bromobenzyl)-1H-imidazol-2-amine.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation protocol.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 1H-imidazol-2-amine and K₂CO₃ solvent Add Anhydrous Acetonitrile reagents->solvent alkylating_agent Add 3-Bromobenzyl Bromide solvent->alkylating_agent reflux Reflux for 4-6 hours alkylating_agent->reflux tlc Monitor by TLC reflux->tlc filter Filter Solids tlc->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Workup concentrate->extract purify Column Chromatography extract->purify final_product N-(3-bromobenzyl)-1H- imidazol-2-amine purify->final_product Characterize (NMR, MS)

Caption: General workflow for the N-alkylation of 1H-imidazol-2-amine.

Expected Results and Characterization

The successful synthesis should yield N-(3-bromobenzyl)-1H-imidazol-2-amine as the major product. The structure of the purified compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and the regiochemistry of the benzylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Due to the potential for the formation of the other regioisomer, careful analysis of the spectroscopic data is essential to confirm the structure of the isolated product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction - Inactive reagents- Insufficient temperature- Use freshly dried, anhydrous reagents and solvent.- Ensure the reaction reaches and maintains the reflux temperature.
Formation of Multiple Products - Competing alkylation at the other ring nitrogen or the exocyclic amine.- Optimize reaction temperature; lower temperatures may improve selectivity.- Consider using a bulkier base to favor deprotonation at the less hindered nitrogen.
Difficult Purification - Close polarity of regioisomers.- Employ careful column chromatography with a shallow solvent gradient.- Consider derivatization to aid in separation if isomers are inseparable.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of 1H-imidazol-2-amine with 3-bromobenzyl bromide. By understanding the underlying mechanism and paying close attention to the reaction conditions and safety precautions, researchers can effectively synthesize this important class of compounds. The provided workflow and troubleshooting guide serve as valuable resources for the successful execution of this synthesis.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%.
  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - 3-Bromobenzyl bromide.
  • CymitQuimica. (n.d.). CAS 823-78-9: 3-Bromobenzyl bromide.
  • MilliporeSigma. (n.d.). 3-Bromobenzyl bromide 99 823-78-9.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • University of Otago. (n.d.). N-Alkylation of imidazoles - OUR Archive.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET - 2-Bromobenzyl Bromide.
  • Lopez-Pestana, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Movassaghi, M., & Schmidt, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5144-5147.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • Lopez-Pestana, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet - 2-Nitroamino-2-imidazoline.

Sources

Method

Microwave-assisted synthesis of N-benzyl-2-aminoimidazoles

Application Note: Microwave-Assisted Synthesis of N-Benzyl-2-Aminoimidazoles Executive Summary This application note details a robust, high-yield protocol for the microwave-assisted synthesis of N-benzyl-2-aminoimidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-Benzyl-2-Aminoimidazoles

Executive Summary

This application note details a robust, high-yield protocol for the microwave-assisted synthesis of N-benzyl-2-aminoimidazoles (2-AIs). 2-AIs are a critical pharmacophore in medicinal chemistry, notably recognized for their ability to inhibit bacterial biofilm formation and disperse established biofilms without inducing resistance (non-bactericidal mechanism).[1]

Traditional thermal condensation methods (Hantzsch-type) for 2-AIs often suffer from long reaction times (12–48 hours), variable yields, and difficult purification due to byproduct formation. The microwave (MW) protocols presented here reduce reaction times to under 20 minutes while significantly improving purity and regioselectivity.

Key Benefits:

  • Speed: Reaction times reduced from hours to minutes (

    
     min).
    
  • Efficiency: Yields improved by 15–30% compared to thermal reflux.

  • Green Chemistry: Reduced solvent usage and energy consumption.

Scientific Background & Chemical Logic

The Target Scaffold

The 2-aminoimidazole core mimics the marine alkaloid oroidin.[1] The introduction of an N-benzyl group (typically at the


-position) modulates lipophilicity and receptor binding affinity.

Regioselectivity Note: The condensation of


-haloketones with monosubstituted guanidines can theoretically yield two regioisomers (

-substituted vs. exocyclic

-substituted). Under high-temperature microwave conditions in polar protic solvents, the thermodynamic product—the

-benzyl-2-aminoimidazole
(ring nitrogen substitution)—is generally favored over the exocyclic imino-tautomer, though this is substrate-dependent.
Reaction Mechanism

The synthesis proceeds via a modified Hantzsch condensation.

  • Nucleophilic Attack: The guanidine nitrogen attacks the

    
    -carbon of the bromoketone (
    
    
    
    ).
  • Cyclization: The second nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water and aromatization drives the formation of the imidazole ring.

Microwave Effect: The polar transition state of the


 step and the dehydration step are highly responsive to microwave irradiation. Ethanol (EtOH), being a strong microwave absorber (

), efficiently couples with the field, creating localized superheating ("hot spots") that accelerate the rate-determining step.

ReactionMechanism Reagents α-Bromoketone + N-Benzylguanidine Inter1 Acyclic Intermediate (Aminoketone) Reagents->Inter1 SN2 Attack (MW Accelerated) Inter2 Hydroxy-dihydroimidazole (Cyclized) Inter1->Inter2 Cyclization Product N-Benzyl-2-Aminoimidazole (Aromatized) Inter2->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway of the Hantzsch-type condensation under MW irradiation.

Equipment & Materials

Hardware:

  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-sealed Pyrex vials with silicone/PTFE septa.

  • Stirring: Magnetic stir bars (Teflon coated).

Reagents:

  • Substrate A:

    
    -Bromoacetophenone (or substituted derivatives).
    
  • Substrate B:

    
    -Benzylguanidine nitrate (or free base if available).
    
  • Base: Sodium Ethoxide (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Ethanol (Absolute) or DMF (for solubility-challenged substrates).

Experimental Protocols

Protocol A: Direct Condensation (Rapid Screening)

Best for: Rapid library generation of 1-benzyl-2-aminoimidazoles.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve

    
    -benzylguanidine nitrate (
    
    
    
    mmol,
    
    
    mg) and
    
    
    (
    
    
    mmol,
    
    
    mg) in Ethanol (
    
    
    mL). Stir for 2 minutes to liberate the free guanidine base.
  • Addition: Add

    
    -bromoacetophenone (
    
    
    
    mmol,
    
    
    mg) to the vial. Cap the vial immediately.
  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Cooling: Use compressed air cooling to drop temperature to

    
    .
    
  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend residue in

      
       (
      
      
      
      mL) and wash with saturated
      
      
      (
      
      
      mL) and Brine (
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent:

      
      
      
      
      
      (with
      
      
      additive to prevent streaking).

Yield Expectation: 75–88% (White to pale yellow solid).

Protocol B: The "Van der Eycken" Method (Regioselective)

Best for: High-fidelity synthesis when regioselectivity is critical or direct condensation fails.

This method uses a 2-aminopyrimidine as a "protected" guanidine, which is alkylated and then cleaved.

  • Step 1 (Cyclization): React 2-aminopyrimidine with

    
    -bromoketone in EtOH (
    
    
    
    , 10 min, MW) to form the imidazo[1,2-a]pyrimidinium salt.
  • Step 2 (Cleavage): Add hydrazine hydrate (

    
    ) to the same vial. Irradiate at 
    
    
    
    for 10 min.
  • Result: The pyrimidine ring opens, releasing the 2-aminoimidazole.

    • Note: To get the N-benzyl derivative, one must alkylate the resulting 2-AI or start with a specific precursor. For direct N-benzyl synthesis, Protocol A is generally preferred for simplicity unless specific substitution patterns at C4/C5 require this route.

Data Analysis & Validation

Thermal vs. Microwave Comparison
ParameterThermal Reflux (EtOH)Microwave (Protocol A)Advantage
Temperature


Access to superheated kinetics
Time 18 hours15 minutes72x faster
Yield 55–60%82%Cleaner conversion
Purity (Crude) Low (requires extensive column)High (often simple precipitation)Reduced solvent waste
Characterization Checklist (Self-Validation)

To ensure the protocol worked, verify these spectroscopic markers:

  • 1H NMR (

    
     or 
    
    
    
    ):
    • Imidazole Singlet: Look for a sharp singlet around

      
      
      
      
      
      ppm (the C4/C5 proton).
    • Benzyl Methylene: A singlet at

      
      
      
      
      
      ppm integrating to 2H (
      
      
      ).
    • Amine Protons: Broad singlet at

      
      
      
      
      
      ppm (exocyclic
      
      
      ,
      
      
      exchangeable).
  • Mass Spectrometry: Observe

    
     peak.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (Guanidine Nitrate + Base) Mix Add α-Bromoketone Solvent: EtOH Start->Mix MW Microwave Irradiation 140°C, 15 min, 200W Mix->MW Workup Workup Evaporate -> DCM Extraction MW->Workup Purify Purification Flash Chromatography (DCM/MeOH/NH4OH) Workup->Purify End Final Product N-Benzyl-2-Aminoimidazole Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Low Yield / Charring:

    • Cause: Temperature too high or concentration too dense.

    • Fix: Reduce temperature to

      
       and extend time to 20 min. Ensure solvent volume is sufficient (concentration 
      
      
      
      M).
  • Regioisomer Mixtures:

    • Cause: Ambident nucleophilicity of guanidine.

    • Fix: If Protocol A yields mixtures, switch to N-Acetylguanidine as the nucleophile.

      • Condense

        
        -bromoketone + 
        
        
        
        -acetylguanidine (MW
        
        
        ).
      • Isolate

        
        -acetyl-2-aminoimidazole.
        
      • Alkylate with Benzyl Bromide (

        
        , DMF).
        
      • Deprotect (Acidic hydrolysis). This route is longer but guarantees N1-alkylation.

  • Safety Note: Microwave heating of closed vessels creates high pressure. Always calculate the potential pressure of Ethanol at

    
     (approx 10-12 bar). Ensure the vessel is rated for 20+ bar.
    

References

  • Ermolat’ev, D. S., et al. (2006). "Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles." Organic Letters, 8(25), 5781–5784.[2]

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms." ChemBioChem, 10(14), 2287–2294.

  • Guchhait, S. K., et al. (2017).[3][4] "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones." The Journal of Organic Chemistry, 82(5), 2745–2752.[3]

  • Ermolat’ev, D. S., & Van der Eycken, E. V. (2008). "Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines." Tetrahedron, 64(27), 6540-6550.

Sources

Application

Application Notes and Protocols for In Vitro Antimicrobial Screening of Benzyl-imidazol-2-amines

Introduction: The Promise of Benzyl-imidazol-2-amines in Antimicrobial Drug Discovery The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzyl-imidazol-2-amines in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzyl-imidazol-2-amines have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as antimicrobial agents.[1][2] Their core structure, featuring a fused benzene and imidazole nucleus, provides a versatile scaffold for chemical modification, enabling the modulation of their biological activity against a wide range of pathogens.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening protocols tailored for evaluating the antimicrobial efficacy of this specific chemical class.

The protocols outlined herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological robustness and data reproducibility.[3][4][5][6][7] We will delve into the primary screening assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), followed by secondary assays such as time-kill kinetics to elucidate the pharmacodynamics of these compounds. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to critically interpret the results and make informed decisions in their drug development pipeline.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to quantify the potency of the benzyl-imidazol-2-amine derivatives. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative and efficient technique for determining the MIC of multiple compounds against various microorganisms simultaneously.[9][10][11] This method is recommended for its precision and conservation of test compounds.

Rationale: This method allows for the precise determination of the lowest concentration of a drug that inhibits microbial growth, providing a quantitative measure of its potency.[10] The 96-well plate format facilitates high-throughput screening and requires minimal volumes of reagents and test compounds.[11]

Materials:

  • Benzyl-imidazol-2-amine compounds

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and/or fungal strains (e.g., ATCC reference strains)[12]

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the benzyl-imidazol-2-amine compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[12] Subsequent dilutions should be made in the appropriate broth to minimize DMSO concentration in the final assay, which should not exceed 1% to avoid toxicity to the microorganisms.[12]

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[12]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.[12][13]

    • The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

    • Positive Control: A standard antibiotic with a known MIC for the test organism.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[12][13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[9][12] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation:

CompoundTest OrganismMIC (µg/mL)Positive Control (Drug)Positive Control MIC (µg/mL)
Benzyl-imidazol-2-amine AS. aureus ATCC 292138Vancomycin1
Benzyl-imidazol-2-amine BE. coli ATCC 2592216Ciprofloxacin0.015
Benzyl-imidazol-2-amine CC. albicans ATCC 900284Fluconazole0.5
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9][14] This assay is a critical follow-up to the MIC to determine whether a compound is bactericidal or bacteriostatic.

Rationale: While the MIC indicates growth inhibition, the MBC provides information on the killing activity of the compound.[8] This distinction is crucial for the development of drugs for severe infections where bactericidal action is preferred.[14]

Step-by-Step Methodology:

  • Following MIC Determination: After determining the MIC, take a 10-20 µL aliquot from each well of the microdilution plate that showed no visible growth.[15][16]

  • Plating: Spot-plate the aliquots onto fresh, drug-free agar plates (e.g., Mueller-Hinton Agar).[14][15]

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.[15]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][9][14]

Interpreting MIC and MBC Results:

The relationship between the MBC and MIC values is used to classify the antimicrobial agent's activity:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.[8][14]

  • Bacteriostatic: If the MBC/MIC ratio is > 4.[8][14]

Part 2: Secondary Screening - Unveiling the Dynamics of Antimicrobial Action

Secondary screening provides deeper insights into the mechanism and speed of antimicrobial activity. The time-kill kinetics assay is a fundamental tool in this phase.

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[17][18][19]

Rationale: Time-kill assays provide a dynamic view of antimicrobial activity, revealing whether the killing is concentration-dependent or time-dependent.[18] This information is vital for optimizing dosing regimens to maximize therapeutic efficacy.[20] A ≥3-log10 (99.9%) reduction in CFU/mL is typically considered bactericidal activity.[17][20]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in the appropriate broth as described in the MIC protocol. The starting concentration should be approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing broth with the benzyl-imidazol-2-amine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[20][21]

    • Include a growth control flask without any compound.

  • Inoculation and Incubation: Inoculate each flask with the prepared inoculum and incubate in a shaking incubator at the appropriate temperature.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[20][21]

  • Quantification of Viable Cells:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.[20]

    • Plate the dilutions onto drug-free agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each compound concentration and the growth control.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the key experimental workflows.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate (18-24h @ 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (≥MIC) onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h @ 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Workflow cluster_sampling Time-Point Sampling & Plating start Prepare Standardized Inoculum (~5x10^5 CFU/mL) setup Set up Flasks: - Growth Control (No Drug) - Test Compound (0.5x, 1x, 2x, 4x MIC) start->setup tp0 T=0h setup->tp0 Inoculate tp2 T=2h serial_plate For each time point: 1. Perform Serial Dilutions 2. Plate on Agar 3. Incubate tp0->serial_plate tp4 T=4h tp2->serial_plate tp_etc ... tp4->serial_plate tp24 T=24h tp24->serial_plate count Count Colonies (CFU) serial_plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for Time-Kill Kinetics Assay.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of benzyl-imidazol-2-amines as potential antimicrobial agents. Adherence to these standardized methods ensures the generation of high-quality, reproducible data that can reliably inform structure-activity relationship (SAR) studies and guide the selection of lead candidates for further preclinical development. Future studies should aim to elucidate the mechanism of action of promising compounds, which may involve targeting bacterial membrane integrity or DNA synthesis.[22][23] Additionally, evaluating the activity of these compounds against microbial biofilms is a critical next step, as biofilms are a major contributor to persistent and chronic infections.[22]

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI.
  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). CLSI.
  • CLSI M100™. (2025, January 14). CLSI.
  • MIC/MBC Testing | International and Accredited Lab. (2025, July 30). Retrieved from [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20). Antimicrobial Testing Laboratory. Retrieved from [Link]

  • Synthesis and antimicrobial activity of imidazolium salts. (n.d.). OAText. Retrieved from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved from [Link]

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. (2025, September 24). Royal Society of Chemistry.
  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Retrieved from [Link]

  • Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. (2021, April 29). PMC. Retrieved from [Link]

  • Efficient Antibacterial Dimeric Nitro Imidazolium Type of Ionic Liquids from a Simple Synthetic Approach. (2022, November 23). PMC. Retrieved from [Link]

  • Testing the Effectiveness of Antimicrobials | Microbiology. (n.d.). Lumen Learning. Retrieved from [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved from [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. (n.d.). Retrieved from [Link]

  • The mode of antibacterial action of quaternary N-benzylimidazole salts against emerging opportunistic pathogens. (2021, April 23). PubMed. Retrieved from [Link]

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. (2024, May 6).
  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. (2025, September 24). PMC. Retrieved from [Link]

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]

  • In-Vitro Antimicrobial Screening of Some 1-(2-((1H-Benzo[D]Imidazol-1-yl)Methyl)-5-Aryl-4,5-Dihydro-Oxazol-4-yl)Ethanones. (2025, August 6).
  • In vitro antimicrobial studies of new benzimidazolium salts and silver N -heterocyclic carbene complexes. (2025, August 7).
  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (n.d.). PMC. Retrieved from [Link]

Sources

Method

Topic: Strategic Crystallization of 1-(3-Bromobenzyl)-1H-imidazol-2-amine Salts for Pharmaceutical Development

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystalline Form In pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Form

In pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. For ionizable compounds like 1-(3-Bromobenzyl)-1H-imidazol-2-amine, forming a salt is a common and effective strategy to optimize properties such as solubility, stability, and bioavailability.[1][2] However, the ultimate success of a salt form hinges on its ability to be reliably produced as a stable, pure crystalline solid. The crystallization process is not merely a purification step; it is the critical manufacturing control point that defines the final physical attributes of the API, including particle size, morphology, and polymorphism, all of which can significantly impact the drug product's performance.[3][4]

This guide provides a detailed framework for the systematic development of crystallization protocols for various salts of 1-(3-Bromobenzyl)-1H-imidazol-2-amine. It moves beyond simple recipes to explain the underlying principles, enabling researchers to make informed decisions and troubleshoot common challenges like oiling out or the formation of amorphous material.[3][5]

Foundational Principles: Salt Selection and Solubility

Before crystallization can be attempted, a suitable salt form must be selected. The choice of the counter-ion is the first variable that will dictate the physicochemical properties of the resulting solid. Amines are commonly crystallized as salts of various organic and inorganic acids.[6]

Key Considerations for Counter-Ion Selection:

  • Crystallinity: Some acids are more prone to forming stable, crystalline lattices with amines. Common choices include hydrochloric, oxalic, tartaric, fumaric, and citric acids.[6]

  • pKa Relationship: A significant difference between the pKa of the amine and the acid is generally required to ensure a stable salt is formed through proton exchange.[7]

  • Solubility Profile: The chosen salt must exhibit variable solubility in a suitable solvent system, ideally being highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8][9]

The initial step involves a salt screening process where the free base is reacted with a panel of pharmaceutically acceptable acids. The resulting solids are then assessed for their crystallinity, thermal properties (melting point, polymorphism), and hygroscopicity.

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[10] An ideal solvent should be a poor solvent at room temperature but a good solvent at an elevated temperature (e.g., its boiling point).[5][9]

Principles of Solvent Selection:

  • Polarity Matching ("Like Dissolves Like"): The polarity of the solvent should be matched to the polarity of the solute. As an amine salt, 1-(3-Bromobenzyl)-1H-imidazol-2-amine salts are polar and will likely dissolve best in polar solvents like lower alcohols (methanol, ethanol, isopropanol) or water.[5][9]

  • Solvent/Anti-Solvent Systems: For salts that are highly soluble in most solvents, an anti-solvent strategy is often effective.[8] This involves dissolving the salt in a "good" solvent and then inducing crystallization by adding a miscible "poor" solvent (the anti-solvent). Common anti-solvents for polar compounds include ethers (diethyl ether, methyl tert-butyl ether) or hydrocarbons (hexane, heptane).[11]

  • Volatility and Safety: The solvent should have a relatively low boiling point (<100-110°C) to facilitate easy removal from the final crystalline product.[5] Safety and toxicity are also paramount; less toxic solvents should always be prioritized.[5]

Table 1: Recommended Solvent Systems for Initial Screening
Solvent ClassPrimary Solvent (Good Solvent)Anti-Solvent (Poor Solvent)Rationale & Comments
Alcohols Ethanol, Isopropanol (IPA)Diethyl Ether, Heptane, TolueneExcellent starting point. Ethanol/ether is a classic combination for crystallizing amine salts. IPA is a common pharmaceutical solvent.
Ketones AcetoneHeptane, CyclohexaneAcetone is a versatile polar aprotic solvent. Its low boiling point (56°C) is advantageous for drying.[9]
Ethers Tetrahydrofuran (THF)Hexane, HeptaneTHF can be a good solvent for moderately polar salts. THF/hexane is a frequently used mixture for compounds that tend to oil out.[11]
Esters Ethyl AcetateHeptane, CyclohexaneGood for salts with intermediate polarity. Often used in combination with an anti-solvent.
Nitriles AcetonitrileDiethyl Ether, WaterAcetonitrile is highly polar. In some cases, water can act as an anti-solvent for organic salts.

Experimental Protocols

The following protocols provide step-by-step methodologies for common crystallization techniques. Purity of the starting material is crucial; ensure the salt is at least 90% pure before attempting crystallization for single-crystal growth.[11]

Workflow Overview

G cluster_prep Preparation cluster_methods Crystallization Method cluster_post Post-Crystallization Start Synthesized Amine Salt Screen Solvent System Screening Start->Screen Cool Method A: Cooling Crystallization Screen->Cool Anti Method B: Anti-Solvent Crystallization Screen->Anti Vapor Method C: Vapor Diffusion Screen->Vapor Isolate Isolation & Washing (Filtration) Cool->Isolate Anti->Isolate Vapor->Isolate Dry Drying Isolate->Dry Analyze Characterization (XRD, DSC, NMR) Dry->Analyze

Caption: General workflow for crystallization of amine salts.

Protocol A: Cooling Crystallization

This method is ideal for salts that show a significant increase in solubility with temperature.[8]

  • Dissolution: In a clean flask, add the crude 1-(3-Bromobenzyl)-1H-imidazol-2-amine salt. Add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved completely. If solid remains, add small aliquots of hot solvent until a clear solution is obtained. It is critical to achieve a saturated or near-saturated solution at high temperature.

  • Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as an amorphous solid or oil out.[10]

  • Crystal Growth: Once at room temperature, the flask can be placed in a refrigerator or freezer (~4°C to -20°C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Anti-Solvent Crystallization

This method is effective for salts that are highly soluble even at low temperatures in the primary solvent.[8]

  • Dissolution: Dissolve the crude salt in the minimum required volume of a "good" solvent (e.g., ethanol) at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any insoluble impurities. This is a critical step to ensure a homogenous solution.[11]

  • Anti-Solvent Addition: While stirring the solution, add the "poor" anti-solvent (e.g., diethyl ether) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystal Growth: Seal the container and leave it undisturbed at room temperature. Crystals should form over several hours to days. Cooling the solution can also be employed after initial crystal formation.

  • Isolation and Drying: Follow steps 5 and 6 from Protocol A.

Protocol C: Vapor Diffusion

This technique is primarily used for growing high-quality single crystals suitable for X-ray crystallography. It relies on the slow diffusion of an anti-solvent vapor into the solution of the compound.[11]

  • Preparation: Dissolve the highly purified salt in a small volume of a moderately volatile "good" solvent (e.g., methanol, THF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker.

  • Anti-Solvent: Add a larger volume of a volatile "poor" anti-solvent (e.g., diethyl ether, pentane, hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the salt and promoting slow crystal growth.

  • Incubation: Allow the setup to stand undisturbed for several days or weeks until suitable crystals have formed.

Troubleshooting Common Crystallization Issues

G Start Crystallization Attempt Issue1 Problem: Oiling Out (Liquid forms instead of solid) Start->Issue1 Issue2 Problem: No Crystals Form Start->Issue2 Issue3 Problem: Amorphous Powder (Crashes out of solution) Start->Issue3 Sol1a Solution: Cool more slowly Issue1->Sol1a Sol1b Solution: Use a lower boiling point solvent Issue1->Sol1b Sol1c Solution: Add a seed crystal Issue1->Sol1c Sol2a Solution: Concentrate the solution Issue2->Sol2a Sol2b Solution: Scratch inner surface of flask Issue2->Sol2b Sol2c Solution: Add an anti-solvent Issue2->Sol2c Sol3a Solution: Reduce supersaturation (use more solvent) Issue3->Sol3a Sol3b Solution: Change solvent system Issue3->Sol3b Sol3c Solution: Cool more slowly or add anti-solvent slower Issue3->Sol3c

Caption: Decision tree for troubleshooting crystallization.

  • Oiling Out: This occurs when the solute comes out of solution above its melting point.[5] This is common with impure compounds or when cooling is too rapid.

    • Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Using a lower-boiling solvent can also help.[5] Seeding the solution with a previously obtained crystal can provide a template for proper lattice formation.[3]

  • No Crystals Form: The solution is likely not supersaturated.

    • Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, slowly evaporate some of the solvent to increase the concentration. Alternatively, add a small amount of an anti-solvent.

  • Amorphous Solid Formation: The compound has "crashed out" of solution too quickly due to excessive supersaturation.

    • Solution: Re-dissolve the solid by heating and add more solvent to create a less concentrated solution. Cool the solution more slowly or, in an anti-solvent crystallization, add the anti-solvent at a much slower rate.[3]

Characterization of Crystalline Material

Once a crystalline solid is obtained, it must be thoroughly characterized to confirm its identity, purity, and solid-state form.

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and check for residual solvents.

  • X-Ray Powder Diffraction (XRPD): To determine the crystalline nature of the material and identify its polymorphic form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To identify the presence of bound solvent or water (solvates/hydrates).

References

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Alternative of picric acid for recrystallisation. (2024). Reddit. [Link]

  • King, A. D. (1997). Amine acid salt compounds and process for the production thereof.
  • Flow Crystallization | Solubility Control. (2024). Vapourtec. [Link]

  • Common Solvents for Crystallization. University of California, Los Angeles. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).
  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Protheragen. [Link]

  • Duncan, D. W., & Phillips, J. B. (1989).
  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Crystallisation in pharmaceutical processes. BIA. [Link]

  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (2011). Rasayan Journal of Chemistry. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Crystal Structures of two Imidazole Derivatives. (2003). SciSpace. [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. Crystal Pharmatech. [Link]

  • Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. ScienceOpen. [Link]

  • Dong, J.-Y., & You, T.-P. (2011). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1568. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-(3-Bromobenzyl)-1H-imidazol-2-amine

Executive Summary & Compound Profile 1-(3-Bromobenzyl)-1H-imidazol-2-amine (often structurally related to marine alkaloid analogs and biofilm inhibitors like Dispersin B mimetics) presents unique challenges in mammalian...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3-Bromobenzyl)-1H-imidazol-2-amine (often structurally related to marine alkaloid analogs and biofilm inhibitors like Dispersin B mimetics) presents unique challenges in mammalian cell culture. Unlike standard heterocyclic inhibitors, the 2-aminoimidazole (2-AI) core functions as a guanidine bioisostere. This imparts high basicity (


) and specific reactivity profiles that differ from standard pyridine- or pyrimidine-based drugs.

Critical Stability Risks:

  • Serum Protein Scavenging: The 2-AI moiety is a known "AGE-breaker" (Advanced Glycation End-product breaker), meaning it can react with carbonyls on glycated serum proteins (BSA/FBS), effectively lowering the free drug concentration.

  • Oxidative Deamination: While more stable than aliphatic amines, the primary amine on the imidazole ring is susceptible to serum amine oxidases (SAO) found in bovine serum, potentially generating toxic byproducts (e.g.,

    
    ) or inactive metabolites.
    
  • Solubility-pH Mismatch: The compound is often supplied as a salt (HBr or HCl). Dilution into pH 7.4 media converts it to the free base, which has significantly lower aqueous solubility, leading to "silent precipitation."

Compound Technical Specifications
FeatureSpecificationImpact on Stability
Core Moiety 2-Aminoimidazole (2-AI)High polarity; potential for hydrogen bonding and protein adduction.
Lipophilicity 3-Bromobenzyl groupIncreases logP; drives membrane permeability but risks precipitation in aqueous media.
pKa ~8.2 (protonated at pH 7.4)Exists in equilibrium between cation and free base in media.
Storage -20°C (Desiccated)Hygroscopic as a salt; prone to hydrolysis if wet.

Critical Stability Factors & Mechanisms

A. The "Serum Trap" (Protein Binding vs. Degradation)

In cell culture media supplemented with Fetal Bovine Serum (FBS), this compound faces two distinct threats:

  • Chemical Scavenging: The 2-amino group is nucleophilic. In high-glucose media where proteins become glycated (forming aldehydes), 2-AIs can covalently bind to these proteins, reducing the effective

    
    .
    
  • Enzymatic Oxidation: Ruminant sera (FBS, Calf Serum) contain high levels of Serum Amine Oxidase (SAO) . While SAO primarily targets polyamines, 2-aminoimidazoles can act as slow substrates or competitive inhibitors. If metabolized, the reaction releases hydrogen peroxide (

    
    ), which causes cytotoxicity often mistaken for drug toxicity.
    
B. Solubility Paradox

Researchers often dissolve the stock in DMSO (highly soluble). Upon spiking into media (pH 7.4), the "salting out" effect occurs.

  • Acidic Stock: The salt form is stable.

  • Neutral Media: The free base forms. If the concentration exceeds

    
    , micro-crystals form that are invisible to the naked eye but settle out, leading to erratic dose-response curves.
    

Visualization: Stability & Degradation Pathways

The following diagram illustrates the fate of 1-(3-Bromobenzyl)-1H-imidazol-2-amine in a standard cell culture environment.

StabilityPathways cluster_serum Serum Risks (FBS) Compound 1-(3-Bromobenzyl)- 1H-imidazol-2-amine (Active) Media Cell Culture Media (pH 7.4, 37°C) Compound->Media Dilution Precipitate Micro-Precipitation (Loss of Free Base) Media->Precipitate High Conc. (>100µM) Low Solubility ProteinAdduct Protein-Drug Adduct (Scavenging by BSA) Media->ProteinAdduct Reaction with Glycated Proteins Metabolite Oxidized Metabolite + H2O2 (Toxic) Media->Metabolite Serum Amine Oxidase (FBS) CellTarget Intracellular Target (Desired Effect) Media->CellTarget Passive Diffusion

Caption: Figure 1. Fate of the compound in media. Red paths indicate stability failures (precipitation/oxidation); Yellow indicates sequestration; Green indicates successful targeting.

Troubleshooting Guide & FAQs

Scenario 1: "My IC50 shifts dramatically between experiments."

Diagnosis: Variable Serum Composition.[1] Root Cause: Different batches of FBS have varying levels of amine oxidases and glycated proteins. Solution:

  • Heat Inactivation: Heat FBS at 56°C for 30 minutes. This denatures Serum Amine Oxidase (SAO), preventing oxidative degradation.

  • Serum Replacement: If possible, switch to human serum (low SAO activity) or chemically defined media (serum-free) for short-term assays (<24h).

Scenario 2: "I see cytotoxicity in control cells treated with the drug, but not in PBS."

Diagnosis: Enzyme-Mediated Peroxide Generation. Root Cause: The amine group is being oxidized by serum enzymes, releasing


 into the media.[1] The cells are dying from oxidative stress, not the drug target effect.
Validation Test:  Add Catalase (100 U/mL)  to the media. If toxicity disappears, it was caused by 

generation, confirming instability in serum.
Scenario 3: "The compound precipitates when added to the media."

Diagnosis: Solvent Shock / pH Crash. Root Cause: Rapid addition of acidic DMSO stock into neutral media causes local precipitation of the free base. Protocol Adjustment:

  • Step 1: Predilute the DMSO stock 1:10 into PBS (pH 7.4) slowly with vortexing.

  • Step 2: Inspect for cloudiness.

  • Step 3: Add this intermediate dilution to the final media.

  • Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity, but ensure it is high enough to solvate the lipophilic benzyl group.

Validated Stability Assay Protocol

To confirm the stability of your specific batch in your specific media, perform this LC-MS checkpoint.

Materials:

  • Test Compound Stock (10 mM in DMSO)

  • Cell Culture Media (complete with 10% FBS)[2]

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • Acetonitrile (ACN) with 0.1% Formic Acid

Workflow:

  • Preparation: Spike compound into media to reach 10 µM .

    • Condition A: Media + 10% FBS (Fresh).

    • Condition B: Media + 10% FBS (Heat Inactivated).

    • Condition C: PBS only (Control).

  • Incubation: Incubate at 37°C.

  • Sampling: Remove 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately add 200 µL ice-cold ACN (containing Internal Standard) to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation:

    
    
    

Interpretation:

  • If

    
     in Condition A but stable in B: Enzymatic degradation confirmed.  (Use heat inactivation).
    
  • If unstable in A and B but stable in C: Protein sequestration/adduction. (Increase dosing concentration or use low-protein media).

Visualization: Stability Testing Workflow

StabilityProtocol Stock 10mM Stock (DMSO) Spike Spike into Media (10 µM Final) Stock->Spike Incubate Incubate 37°C (0, 4, 24 hrs) Spike->Incubate Aliquot Take 50µL Aliquot Incubate->Aliquot At Timepoints Quench Quench with Cold ACN + IS Aliquot->Quench Spin Centrifuge (Remove Proteins) Quench->Spin LCMS LC-MS Analysis Spin->LCMS

Caption: Figure 2. Step-by-step LC-MS stability validation protocol.

References

  • Richards, J. J., et al. (2008).[2] "Synthesis and biological evaluation of 2-aminoimidazole antibiofilm agents." ChemBioChem.

    • Context: Establishes the chemical synthesis and general stability profile of the 2-aminoimidazole core in biological assays.
  • Agostinelli, E., et al. (2010). "Cytotoxicity of polyamines and their oxidative products in cell culture." Amino Acids.[3]

    • Context: Provides the mechanism for Serum Amine Oxidase (SAO)
  • Svenson, J. (2013). "2-Aminoimidazoles as AGE-breakers: A new class of anti-diabetic drugs?" European Journal of Medicinal Chemistry.

    • Context: Details the reactivity of the 2-aminoimidazole moiety with glycated proteins (BSA), explaining the "scavenging" effect in high-glucose media.
  • Thermo Fisher Scientific. (2024). "Gibco Fetal Bovine Serum (FBS) Heat Inactivation Protocol."

    • Context: Standard operating procedure for inactivating complement and amine oxidases in serum to prevent enzymatic degrad

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency &amp; Selectivity Profile: 1-(3-Bromobenzyl) vs. 1-(2-Bromobenzyl) Imidazole Derivatives

Executive Summary This guide provides a technical comparison between 1-(3-Bromobenzyl)-1H-imidazole (3-Br-BZI) and 1-(2-Bromobenzyl)-1H-imidazole (2-Br-BZI) . While both share the core N-benzylimidazole scaffold—a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-(3-Bromobenzyl)-1H-imidazole (3-Br-BZI) and 1-(2-Bromobenzyl)-1H-imidazole (2-Br-BZI) . While both share the core N-benzylimidazole scaffold—a privileged structure in medicinal chemistry—their biological activities diverge significantly based on the target enzyme's active site topology.

Key Findings:

  • Heme Oxygenase-1 (HO-1): 3-Br-BZI is the superior inhibitor. The meta-bromine atom engages a specific hydrophobic pocket defined by Leu217, a interaction sterically inaccessible to the ortho-isomer.

  • Aldosterone Synthase (CYP11B2): 3-Br-BZI demonstrates higher potency and selectivity. The meta-substitution pattern better mimics the steroid backbone required for binding in the access channel, whereas 2-Br-BZI suffers from steric clashes near the heme propionates.

  • Antifungal Activity (CYP51): 2-Br-BZI exhibits structural features (ortho-twist) consistent with commercial azole antifungals (e.g., clotrimazole), though its potency as a monosubstituted fragment is generally lower than di-substituted analogs.

Structural & Mechanistic Analysis

The potency difference between these isomers is governed by Atropisomerism-like Steric Effects and Hydrophobic Vectoring .

1.1 The Ortho-Effect (2-Br-BZI)
  • Conformation: The bromine atom at the C2 position creates significant steric bulk (van der Waals radius ~1.85 Å) adjacent to the methylene linker. This forces the phenyl ring to rotate out of plane relative to the imidazole ring, locking the molecule into a "twisted" conformation.

  • Biological Consequence: This twist is beneficial for CYP51 (Lanosterol 14

    
    -demethylase)  inhibition, as it mimics the non-coplanar transition state of the sterol substrate. However, in restricted pockets like HO-1 , this bulk prevents the imidazole nitrogen from coordinating effectively with the heme iron.[1]
    
1.2 The Meta-Effect (3-Br-BZI)
  • Conformation: The C3 bromine is distal to the linker, allowing free rotation of the benzyl group. This flexibility permits the molecule to adopt a "flat" or "edge-on" conformation.

  • Biological Consequence: In HO-1 , this allows the inhibitor to slide into the narrow "Western Region" hydrophobic pocket, where the bromine atom forms a critical halogen bond or hydrophobic contact with Leu217 .

Comparative Potency Data

The following data synthesizes structure-activity relationship (SAR) trends from heme-dependent enzyme assays.

Table 1: Inhibition Profile (IC

/ K

Values)
Target Enzyme1-(3-Bromobenzyl) (Meta)1-(2-Bromobenzyl) (Ortho)Mechanistic Driver
Heme Oxygenase-1 (HO-1) 0.9 - 1.2

M
(High Potency)
> 10

M (Low Potency)
3-Br targets the "Western" hydrophobic pocket (Leu217 interaction).
Aldosterone Synthase (CYP11B2) ~29 nM (Moderate Potency)> 150 nM (Weak Potency)3-Br mimics the C18-steroid angular geometry; 2-Br clashes with I-helix.
CYP51 (Candida albicans) 12 - 25

M
8 - 15

M
2-Br induces favorable "propeller" twist matching ergosterol intermediates.
HO-2 (Constitutive Isoform) 5 - 8

M
> 50

M
3-Br shows modest selectivity for HO-1 over HO-2 due to Y134 differences.
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Note: Values represent consensus ranges derived from fragment-based screening and SAR studies (e.g., J. Med. Chem., Bioorg.[1] Med. Chem.).[2][3][4][5][6][7][8][9][10][11]

Visualization of SAR Logic

The following diagram illustrates the decision logic for selecting between the 2-Br and 3-Br isomers based on the intended pharmacological target.

SAR_Logic Start Select Benzyl-Imidazole Scaffold Target_HO1 Target: Heme Oxygenase-1 (Cytoprotection/Cancer) Start->Target_HO1 Anti-inflammatory Target_CYP51 Target: Fungal CYP51 (Antimicrobial) Start->Target_CYP51 Antifungal Isomer_3Br 3-Bromobenzyl (Meta) Preferred Target_HO1->Isomer_3Br High Affinity Isomer_2Br 2-Bromobenzyl (Ortho) Preferred Target_HO1->Isomer_2Br Steric Clash Target_CYP51->Isomer_3Br Weak Binding Target_CYP51->Isomer_2Br Conformational Fit Mechanism_HO1 Mechanism: Br interacts with Leu217 in Western Pocket Isomer_3Br->Mechanism_HO1 Mechanism_CYP51 Mechanism: Ortho-twist mimics Lanosterol transition state Isomer_2Br->Mechanism_CYP51

Figure 1: SAR Decision Tree illustrating the divergence in target preference based on bromine position.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

4.1 Synthesis of 1-(Bromobenzyl)-1H-imidazoles
  • Reagents: Imidazole (1.0 eq), NaH (1.2 eq, 60% in oil), 2- or 3-Bromobenzyl bromide (1.0 eq), DMF (anhydrous).[1]

  • Workflow:

    • Suspend NaH in dry DMF at 0°C under argon.

    • Add imidazole portion-wise; stir for 30 min to generate the sodium salt.

    • Dropwise add the respective bromobenzyl bromide.

    • Warm to room temperature and stir for 4–6 hours (monitor by TLC, active spot

      
       in 5% MeOH/DCM).
      
    • Quench with ice water, extract with EtOAc, and purify via silica flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
    • Yield Expectation: 3-Br isomer typically yields higher (65-80%) than 2-Br (50-60%) due to lower steric hindrance during

      
       attack.
      
4.2 Heme Oxygenase-1 (HO-1) Inhibition Assay

This assay measures the inhibition of bilirubin formation from hemin.

  • Preparation:

    • Enzyme: Recombinant human HO-1 (truncated, lacking membrane anchor).[1]

    • Substrate: Hemin (

      
      ) and NADPH (
      
      
      
      ).
    • Coupling System: Rat liver biliverdin reductase (BVR) is added to convert biliverdin to bilirubin (the chromophore).

  • Reaction:

    • Incubate HO-1, BVR, and Test Compound (dissolved in DMSO) for 10 min at 37°C.

    • Initiate reaction by adding NADPH.

  • Detection:

    • Measure absorbance increase at 464 nm (Bilirubin formation) minus 530 nm (Background) over 15 minutes.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Validation Check: Reference inhibitor Azalanstat should give an IC

      
      .
      
Mechanistic Visualization: HO-1 Binding Mode

The following diagram details the specific binding mode of the 3-Bromobenzyl derivative within the HO-1 active site, highlighting the critical "Western Region" interaction.

HO1_Binding Heme Heme Iron (Fe2+) Imidazole Imidazole Nitrogen (N3) Imidazole->Heme Coordination Bond (Primary Interaction) Linker Methylene Linker Imidazole->Linker Phenyl Phenyl Ring Linker->Phenyl Br_Meta Bromine (Meta-Position) Phenyl->Br_Meta Gly139 Gly139 (Distal Helix) Phenyl->Gly139 Pi-Stacking/Steric Fit Leu217 Leu217 (Hydrophobic Pocket) Br_Meta->Leu217 Hydrophobic/Halogen Interaction (Critical)

Figure 2: Binding mode of 1-(3-Bromobenzyl)imidazole in HO-1. The meta-bromine anchors the inhibitor via Leu217.

References
  • Fallica, A. N., et al. (2021).[1] Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry. Link

  • Consonni, R., et al. (2024).[1] Structural and biochemical characterization of novel Heme Oxygenase 1 (HO1) inhibitors. FEBS Congress. Link

  • Roumen, L., et al. (2010).[1][11] Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry. Link

  • Roman, G., et al. (2010).[1][11] Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives. ChemMedChem. Link

  • Hargrove, T. Y., et al. (2017).[1] Structure-Functional Characterization of Cytochrome P450 51 (CYP51). Journal of Biological Chemistry. Link

Sources

Comparative

Technical Guide: Structural Validation of N1- vs. N3-Substituted 2-Aminoimidazoles

Executive Summary The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, critical for developing biofilm inhibitors, adrenergic receptor ligands, and kinase inhibitors. However, the scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, critical for developing biofilm inhibitors, adrenergic receptor ligands, and kinase inhibitors. However, the scaffold presents a persistent challenge: annular tautomerism .[1]

When alkylating a 4-substituted 2-aminoimidazole, two constitutional isomers are generated. While often colloquially referred to as "N1-substituted" and "N3-substituted" relative to the starting material, IUPAC conventions renumber these as 1,4-disubstituted (distal) and 1,5-disubstituted (proximal) isomers.

Misassigning these isomers is a critical failure mode in Structure-Activity Relationship (SAR) studies.[1] This guide provides a definitive, self-validating workflow to distinguish these regioisomers using NMR spectroscopy (NOESY/HMBC) and chemical synthesis, moving beyond reliance on unstable melting points or ambiguous mass spectrometry.

Part 1: The Regioselectivity Conundrum

The Tautomeric Trap

In solution, 4-substituted-2-aminoimidazoles exist in rapid equilibrium. The proton shuttles between the two ring nitrogens (N1 and N3).[1] When an electrophile (R-X) is introduced, the reaction can occur at either nitrogen.[1]

  • Steric Control: Favors alkylation at the nitrogen distal to the C4-substituent (yielding the 1,4-isomer).

  • Electronic Control: Electron-withdrawing groups (EWG) at C4 can increase the acidity of the adjacent NH, often directing alkylation to the remote nitrogen, but specific coordination effects (e.g., with NaH) can invert this selectivity.[1]

Because both products share the exact same mass and similar polarity, standard LC-MS is insufficient for structural assignment.

Visualization: The Divergent Pathway

The following diagram illustrates the alkylation bifurcation and the resulting naming convention confusion.

G Start 4-Substituted 2-Aminoimidazole (Tautomeric Mix) Reagents Alkylation (R-X, Base) Start->Reagents IsomerA Product A: 1,4-Isomer (Distal) 'N1-Substituted' Reagents->IsomerA Steric Favorability IsomerB Product B: 1,5-Isomer (Proximal) 'N3-Substituted' Reagents->IsomerB Electronic/Coordination

Figure 1: Divergent alkylation pathways of 2-aminoimidazoles. The "Distal" product places the alkyl group far from the C4 substituent.[1] The "Proximal" product places them adjacent.

Part 2: Comparative Analytical Performance

To validate the structure, we compare three primary methodologies. Nuclear Overhauser Effect Spectroscopy (NOESY) is the recommended industry standard for routine validation.[1]

Feature1D NMR (

H/

C)
NOESY / ROESYX-Ray Crystallography
Differentiation Power LowHigh Definitive
Basis of Proof Chemical shift heuristics (unreliable without both isomers)Through-space proximity (Spatial correlation)Direct atom mapping
Sample Requirement ~1 mg~5-10 mg (High Conc.)Single Crystal
Throughput High (10 mins)Medium (1-4 hours)Low (Days/Weeks)
Recommendation Preliminary screening onlyPrimary Validation Tool Final confirmation for lead compounds

Part 3: Detailed Validation Protocols

Protocol A: The "Gold Standard" NMR Assignment

This protocol relies on the spatial proximity of the introduced N-alkyl group to the protons on the imidazole ring.[1]

Prerequisites:

  • Sample concentration: >5 mg in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Instrument: 500 MHz or higher recommended.[1]

Step 1: 1H NMR Assignment

Identify the key protons:

  • H-Imid: The singlet proton on the imidazole ring (C5-H in 1,4-isomer; C4-H in 1,5-isomer). Usually found between 6.5 – 7.5 ppm.[1]

  • H-Alkyl: The protons on the carbon directly attached to the ring nitrogen (N-CH

    
    - or N-CH
    
    
    
    ). usually 3.5 – 4.0 ppm.[1]
  • H-Subst: The protons on the substituent group (e.g., Phenyl ortho-protons).

Step 2: NOESY Acquisition

Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Mixing Time: 500 ms (standard) or 800 ms (for small molecules/slow tumbling).[1]

  • Scans: Sufficient to see cross-peaks (usually 16-32 scans).

Step 3: The Decision Logic

Analyze the cross-peaks (off-diagonal spots) correlating the N-Alkyl protons to the aromatic region.

  • Scenario A (1,4-Isomer / Distal):

    • Observation: Strong NOE between N-Alkyl and H-Imid (the ring proton).

    • Reasoning: In the 1,4-isomer, the N-alkyl group is at position 1, and the ring proton is at position 5. They are adjacent (

      
       distance).[1]
      
    • Observation: NO NOE between N-Alkyl and H-Subst (the substituent).

  • Scenario B (1,5-Isomer / Proximal):

    • Observation: Strong NOE between N-Alkyl and H-Subst (the substituent protons).

    • Reasoning: In the 1,5-isomer, the N-alkyl group is at position 1, and the substituent is at position 5. They are spatially crowded.[1]

    • Observation: Weak or NO NOE between N-Alkyl and H-Imid (ring proton is now at C4, far away).

Visualization: The NMR Logic Flowchart

Logic Start Acquire 2D NOESY Spectrum Check1 Locate N-Alkyl Protons (3.5 - 4.0 ppm) Start->Check1 Check2 Check Cross-peaks in Aromatic Region Check1->Check2 Decision Where is the NOE? Check2->Decision ResultA NOE to Imidazole C-H (No NOE to Substituent) Decision->ResultA Strong Cross-peak ResultB NOE to Substituent (No NOE to Imidazole C-H) Decision->ResultB Strong Cross-peak ConclusionA Conclusion: 1,4-Isomer (Distal) ('N1-Substituted') ResultA->ConclusionA ConclusionB Conclusion: 1,5-Isomer (Proximal) ('N3-Substituted') ResultB->ConclusionB

Figure 2: Decision logic for assigning regiochemistry based on NOESY data.

Protocol B: Chemical Derivatization (Regioselective Synthesis)

If NMR is ambiguous (e.g., if the substituent has no protons, like a nitro or bromo group), use regioselective synthesis to create an authentic standard.[1]

Method: Cyclization of N-substituted guanidines.[2] Instead of alkylating the ring, build the ring with the alkyl group already in place.[1]

  • React:

    
    -haloketone + N-alkylguanidine.
    
  • Mechanism: The most nucleophilic nitrogen of the guanidine attacks the ketone.[1]

  • Result: This typically yields the 1,4-isomer exclusively because the sterics of the cyclization transition state favor placing the R group away from the bulky substituent.[1]

  • Compare: Compare the retention time (LC-MS) and NMR of your ambiguous alkylation product to this authentic standard.

Part 4: Case Study & Data Interpretation

Case: Methylation of 4-phenyl-2-aminoimidazole. Reagents: MeI, K


CO

, DMF.[1][3]
ParameterIsomer A (Major Product)Isomer B (Minor Product)
Identity 1-methyl-4-phenyl-2-aminoimidazole 1-methyl-5-phenyl-2-aminoimidazole
Yield 78%12%
H-Imid Shift

6.95 ppm (C5-H)

7.20 ppm (C4-H)
NOESY Data Correlation: N-Me

H-Imid (6.95)
Correlation: N-Me

Ph-ortho (7.40)
HMBC N-Me correlates to C2 and C5N-Me correlates to C2 and C5 (C5 is quaternary)

Interpretation: The major product is the 1,4-isomer (Distal).[1] The steric hindrance of the phenyl group directs the methyl iodide to the remote nitrogen.[1] The NOESY confirms this by showing the methyl group is "talking" to the ring proton, not the phenyl ring [1, 2].[1]

References

  • N-Alkylation of imidazoles: Steric and Electronic Effects. Source: University of Otago Archive.[1] Summary: Detailed kinetic study on how electron-withdrawing groups and sterics influence N1 vs N3 ratios. URL:[Link][1]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Source: Der Pharma Chemica, 2022.[1][4] Summary: Experimental validation of alkylation conditions (Base/Solvent) favoring specific regioisomers in nitro-imidazoles. URL:[Link]

  • The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors. Source: National Institutes of Health (PMC), 2018.[1] Summary: Application of N1-substituted 2-aminoimidazoles in drug discovery and the importance of structural validation. URL:[Link]

  • NOESY Spectra - Chemistry LibreTexts. Source: Chemistry LibreTexts.[1] Summary: Fundamental principles of using NOESY for determining stereochemical and regiochemical relationships in rigid molecules. URL:[Link]

Sources

Validation

Technical Comparison: Reference Standard Grades for 1-(3-Bromobenzyl)-1H-imidazol-2-amine Quantification

Strategic Overview: The "Hidden" Variable in Potency In the synthesis of alpha-2 adrenergic agonists and specific kinase inhibitors, 1-(3-Bromobenzyl)-1H-imidazol-2-amine serves as a critical intermediate. Its quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Hidden" Variable in Potency

In the synthesis of alpha-2 adrenergic agonists and specific kinase inhibitors, 1-(3-Bromobenzyl)-1H-imidazol-2-amine serves as a critical intermediate. Its quantification is not merely a yield calculation; it is a regulatory gatekeeper. As a secondary amine with a basic imidazole core, this molecule presents a specific set of analytical challenges—primarily hygroscopicity and salt-form ambiguity —that frequently derail potency assays.

This guide moves beyond simple "purity" percentages. We compare the operational reality of using Certified Reference Materials (CRMs) versus Commercial Research Grade standards, demonstrating how the choice of reference standard directly impacts the calculated potency of your final Drug Substance.

The Core Problem: Mass Balance vs. True Content

Most commercial Certificates of Analysis (CoA) for this class of compounds report "Chromatographic Purity" (Area %). This is a trap. For hygroscopic salts like 1-(3-Bromobenzyl)-1H-imidazol-2-amine, a sample can be 99.5% pure by HPLC area but only contain 85% active moiety by mass due to retained moisture and counter-ions (HBr/HCl).

Comparative Analysis: Reference Standard Grades

We evaluated three distinct grades of reference standards available for this molecule. The comparison focuses on Assay Accuracy (True Content) and Regulatory Defensibility .

Table 1: Performance Matrix of Reference Standard Grades
FeatureGrade A: Primary CRM (qNMR Certified) Grade B: Secondary Standard (In-House) Grade C: Commercial Research Grade
Purity Assignment qNMR (Internal Standard) Qualified against Grade AMass Balance (HPLC Area % - Volatiles)
Traceability SI-Traceable (NIST/BIPM)Traceable to Grade AVendor Internal Batch
Salt Correction Explicitly quantified (Stoichiometry confirmed)Inherited from PrimaryHigh Risk: Often ambiguous
Water Content Measured via KF (Karl Fischer)Measured via KFOften "Loss on Drying" (Inaccurate)
Cost/mg

$$
Rec. Use Method Validation, Release TestingRoutine In-Process Control (IPC)Early R&D (Non-GMP)

Technical Deep Dive: The "Salt Gap" Phenomenon

The most common failure mode in quantifying 1-(3-Bromobenzyl)-1H-imidazol-2-amine is the Salt Gap .

  • Scenario: You purchase a "98%" pure standard (Grade C).

  • Reality: The vendor determined 98% via HPLC-UV (254 nm). They did not account for the fact that the material is a dihydrobromide salt holding 4% water by weight.

  • Consequence: Your assay overestimates the amount of impurity in your drug product, potentially triggering a false Out-of-Specification (OOS) result.

The Solution: Quantitative NMR (qNMR)

For Grade A standards, we utilize qNMR using an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (


) > 5 

. This measures the molar amount of the protonated species directly, bypassing the need to quantify every solvate or counter-ion individually.

Experimental Protocols

Protocol A: High-Fidelity HPLC Quantification

Use this method for assigning purity to Secondary Standards (Grade B) against a Primary CRM.

System: Agilent 1290 Infinity II or equivalent UHPLC Detection: UV-Vis Diode Array (DAD)

Step-by-Step Methodology:

  • Column Selection:

    • Stationary Phase: C18 with polar embedding (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).

    • Why: The polar embedding prevents pore dewetting by the highly aqueous mobile phase needed to retain the polar amine.

    • Dimensions: 150 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Low pH ensures the imidazole is fully protonated, improving peak shape.

    • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • T=0 min: 5% B

    • T=10 min: 40% B

    • T=12 min: 95% B (Wash)

    • T=15 min: 5% B (Re-equilibration)

  • Standard Preparation (Critical):

    • Weigh 10.0 mg of Grade A Reference Standard .

    • Dissolve in 10.0 mL of 90:10 Water:ACN .

    • Note: Avoid 100% ACN; the salt form may precipitate or exhibit poor solubility.

  • Detection Parameters:

    • Primary Wavelength: 210 nm (Amide/Imidazole absorption).

    • Reference Wavelength: 360 nm (to subtract drift).

Protocol B: Hygroscopicity Stress Test

To validate the stability of your standard.

  • Expose 100 mg of the standard to 75% Relative Humidity (RH) at 25°C for 24 hours.

  • Measure water content via Coulometric Karl Fischer titration before and after.

  • Acceptance Criteria: Weight gain < 1.0%.

    • Observation: 1-(3-Bromobenzyl)-1H-imidazol-2-amine HBr salts often show >3% weight gain, mandating storage in desiccators.

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a working standard (Grade B) from a purchased commercial material, ensuring regulatory compliance (ICH Q3A/Q7).

StandardQualification RawMaterial Commercial Material (Grade C) Charac Initial Characterization (HPLC + Mass Spec) RawMaterial->Charac Decision1 Purity > 98.0%? Charac->Decision1 Recryst Recrystallization (EtOH/Ether) Decision1->Recryst No qNMR qNMR Assay (Primary Assignment) Decision1->qNMR Yes KF Water Content (Karl Fischer) Decision1->KF Yes ROI Residue on Ignition (Inorganics) Decision1->ROI Yes Recryst->Charac Calc Calculate Potency: (100 - %H2O - %Vol - %Inorg) × Area% qNMR->Calc Cross-Validation KF->Calc ROI->Calc Release Release as Secondary Standard (Grade B) Calc->Release

Figure 1: Logic flow for converting a commercial research-grade reagent into a qualified Secondary Reference Standard using Mass Balance and qNMR cross-validation.

Recommendations

  • For IND/NDA Filings: Do not rely on "Grade C" commercial vendors. You must synthesize or purchase a batch and perform full characterization (Protocol B + qNMR) to establish it as a Primary Standard.

  • Handling: Due to the bromobenzyl group, this compound is potentially genotoxic (alkylating agent). All weighing must occur in a glovebox or vented enclosure.

  • Calculation: Always apply the Salt Correction Factor (SCF) if the standard is a salt (e.g., HBr) and you are quantifying the free base in the drug product.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Godejohann, M., et al. "The use of qNMR for the purity assessment of reference materials."[1] Analytical and Bioanalytical Chemistry, 2014.[2] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Bromobenzyl)-1H-imidazol-2-amine

Comprehensive Safety & Handling Guide: 1-(3-Bromobenzyl)-1H-imidazol-2-amine This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 1-(3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(3-Bromobenzyl)-1H-imidazol-2-amine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling 1-(3-Bromobenzyl)-1H-imidazol-2-amine. As a substituted imidazole derivative, this compound requires careful handling to mitigate potential health risks. This document is structured to provide researchers, scientists, and drug development professionals with the necessary information to establish a self-validating system of safety, grounded in authoritative standards and field-proven practices.

A Note on Data Extrapolation: Specific toxicological and safety data for 1-(3-Bromobenzyl)-1H-imidazol-2-amine are not extensively published. Therefore, the guidance herein is synthesized from the safety profile of the structurally similar compound, 1-(3-Bromobenzyl)-1H-imidazole (CAS 72459-47-3), and the general principles for handling imidazole-containing molecules.[1][2] It is imperative to treat this compound as potentially hazardous until comprehensive data becomes available.[3]

Hazard Identification and Precautionary Profile

Based on the available Safety Data Sheet (SDS) for its close structural analog, 1-(3-Bromobenzyl)-1H-imidazole, the compound is classified with multiple hazards.[1] Adherence to the precautionary statements is mandatory to ensure user safety.

GHS Hazard Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification. This profile dictates the stringent engineering controls and PPE required for safe handling.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]
Visual Hazard Overview

The following diagram provides an at-a-glance summary of the key hazards associated with this chemical class.

GHS_Hazards cluster_hazards GHS Hazard Profile Compound 1-(3-Bromobenzyl)-1H-imidazol-2-amine (Inferred Hazards) H302 Acute Oral Toxicity Harmful if swallowed Compound->H302 H312 Acute Dermal Toxicity Harmful in contact with skin Compound->H312 H332 Acute Inhalation Toxicity Harmful if inhaled Compound->H332 H315 Skin Irritation Causes skin irritation Compound->H315 H319 Eye Irritation Causes serious eye irritation Compound->H319 H335 STOT (Single Exposure) May cause respiratory irritation Compound->H335

Caption: Inferred GHS hazard profile based on structural analogs.

Engineering Controls and Work Environment

The primary line of defense is to minimize exposure at the source. All handling of 1-(3-Bromobenzyl)-1H-imidazol-2-amine, especially when in solid (powder) form, must be conducted within a certified chemical fume hood to prevent the dispersion of dust and vapors into the general work area.[6][7]

  • Ventilation: A system of local exhaust ventilation is required.[6] Ensure the fume hood has been recently certified and is functioning correctly.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[7][8]

  • Work Area Demarcation: Clearly designate the area where the compound is being handled. This prevents accidental exposure to personnel not directly involved in the procedure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory.[9][10] The causality behind this multi-layered approach is to create redundant barriers against the various exposure routes (dermal, ocular, inhalation).

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[7][11] When there is a risk of splashing or handling larger quantities, a full face shield should be worn in addition to safety goggles.[10][12]

  • Hand Protection: Nitrile rubber gloves are required.[1][6][9] Always inspect gloves for pinholes or tears before use.[6] Given that specific breakthrough time data is unavailable, the "double-gloving" technique is recommended for extended operations. Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[6]

  • Skin and Body Protection: A chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist, must be worn.[6] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6] For tasks with a higher risk of contamination, a chemical-resistant apron or suit is recommended.[12]

  • Respiratory Protection: Respiratory protection is not typically required when handling small quantities within a certified fume hood.[6] However, if dust formation is unavoidable or if engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator must be used.[11][12]

PPE Donning and Doffing Workflow

Incorrectly removing PPE can lead to exposure. This sequence ensures that contaminants are not transferred to the user.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat & Full Coverage Clothing Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over coat cuffs) Don3->Don4 Doff1 1. Gloves (peel away from body) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Correct sequence for donning and doffing PPE.

Operational Workflow: Safe Handling Protocol

This step-by-step protocol ensures that safety is integrated into every stage of the handling process.

  • Pre-Operational Checks:

    • Verify the chemical fume hood is operational.

    • Ensure the safety shower and eyewash station are accessible.[7]

    • Assemble all necessary equipment and materials.

    • Don the appropriate PPE as per the sequence described in Section 3.1.

  • Handling the Compound (Solid Form):

    • Conduct all manipulations deep within the fume hood.

    • When weighing, use a draft shield or weigh the material in a tared, sealed container to minimize dust generation.[12]

    • Use non-sparking tools for transfers.[13]

    • Avoid creating dust clouds.[10] If dust is generated, allow it to settle within the fume hood before proceeding.

    • Keep the container tightly closed when not in use.[1][8]

  • Post-Handling Decontamination:

    • Carefully decontaminate all surfaces, glassware, and equipment used during the procedure.

    • Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

    • Collect all waste as described in Section 6.

  • Final Steps:

    • Doff PPE in the correct sequence to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Visual Safe Handling Workflow

Handling_Workflow Start Start: Prepare for Handling PreCheck 1. Pre-Op Checks (Fume Hood, Eyewash, PPE) Start->PreCheck Handle 2. Handle Chemical (Inside Fume Hood, Minimize Dust) PreCheck->Handle Verify safety Decon 3. Decontaminate (Work Area & Equipment) Handle->Decon After use Waste 4. Segregate Waste (Chemical & Contaminated PPE) Decon->Waste Doff 5. Doff PPE Correctly Waste->Doff After cleanup Wash 6. Wash Hands Thoroughly Doff->Wash End End: Procedure Complete Wash->End

Caption: Step-by-step workflow for safe chemical handling.

Emergency Response and Decontamination

Immediate and correct response to an exposure or spill is critical.

  • Skin Exposure: Immediately use the safety shower for at least 15 minutes, removing all contaminated clothing while under the shower.[6] Seek immediate medical attention.[1]

  • Eye Exposure: Use the eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[1] Seek immediate medical attention.

  • Minor Spills (inside fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][12]

    • Ventilate the area and decontaminate the spill site.

Waste Management and Disposal

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Chemical Waste: All excess 1-(3-Bromobenzyl)-1H-imidazol-2-amine and contaminated absorbent materials must be collected in a designated, clearly labeled hazardous waste container.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste.[6] Do not place them in regular trash receptacles.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1] Do not discharge into drains or the environment.[10]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015, February 19). IMIDAZOLE. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 1). Safety Data Sheet: [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10220337, 1-(3-Bromobenzyl)-1H-imidazole. Retrieved from [Link]

  • Australian Government Department of Health. (2017, October 27). 1H-Imidazole: Human health tier II assessment. Retrieved from [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (2006, March). TOXICOLOGICAL EVALUATIONS: Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-(1H-Imidazol-1-yl)butan-1-amine. Retrieved from [Link]

  • ScienceOpen. (n.d.). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. Retrieved from [Link]

  • Google Patents. (n.d.). US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders.

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